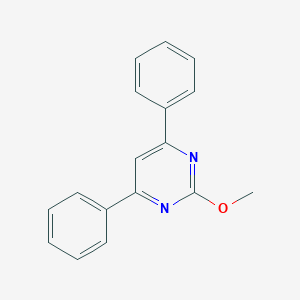![molecular formula C30H29NO B261618 N-[(2,5-dimethylphenyl)(phenyl)methyl]-2,2-diphenylpropanamide](/img/structure/B261618.png)
N-[(2,5-dimethylphenyl)(phenyl)methyl]-2,2-diphenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2,5-dimethylphenyl)(phenyl)methyl]-2,2-diphenylpropanamide, commonly known as Dibenzylamine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
Dibenzylamine exerts its pharmacological effects by binding to specific receptors in the body, including the dopamine and serotonin receptors. By binding to these receptors, Dibenzylamine can modulate various physiological and biochemical processes, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
Dibenzylamine has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. Additionally, Dibenzylamine has been shown to modulate the expression of various genes and proteins involved in cellular signaling pathways, leading to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
Dibenzylamine has several advantages for lab experiments, including its high purity and stability, making it an ideal candidate for various biochemical and pharmacological assays. However, Dibenzylamine also has several limitations, including its high cost and low solubility in aqueous solutions, which can limit its potential applications in some experiments.
Orientations Futures
There are several future directions for the study of Dibenzylamine, including further investigation of its potential therapeutic effects in various diseases, the development of more efficient synthesis methods, and the exploration of its potential applications in materials science and organic synthesis. Additionally, further studies are needed to elucidate the precise mechanisms of action of Dibenzylamine and its potential interactions with other drugs and compounds.
Conclusion:
In conclusion, Dibenzylamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Through careful synthesis and investigation, Dibenzylamine has been shown to exhibit a wide range of biochemical and physiological effects, making it an ideal candidate for further study. While there are several limitations to its use in lab experiments, the potential applications of Dibenzylamine are vast, and further investigation is warranted.
Méthodes De Synthèse
Dibenzylamine can be synthesized through a variety of methods, including reductive amination of benzylamine and 2,5-dimethylbenzaldehyde, and condensation of benzylamine and 2,5-dimethylbenzaldehyde with benzyl chloride. The synthesis of Dibenzylamine is a complex process that requires careful attention to detail to obtain high yields and purity.
Applications De Recherche Scientifique
Dibenzylamine has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, Dibenzylamine has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Formule moléculaire |
C30H29NO |
|---|---|
Poids moléculaire |
419.6 g/mol |
Nom IUPAC |
N-[(2,5-dimethylphenyl)-phenylmethyl]-2,2-diphenylpropanamide |
InChI |
InChI=1S/C30H29NO/c1-22-19-20-23(2)27(21-22)28(24-13-7-4-8-14-24)31-29(32)30(3,25-15-9-5-10-16-25)26-17-11-6-12-18-26/h4-21,28H,1-3H3,(H,31,32) |
Clé InChI |
LKYOUFSONIPIEN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)C(C2=CC=CC=C2)NC(=O)C(C)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
CC1=CC(=C(C=C1)C)C(C2=CC=CC=C2)NC(=O)C(C)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-2-[4-(diethylamino)styryl]pyridinium](/img/structure/B261540.png)

![3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol](/img/structure/B261542.png)
![5-[(3-Methylbutyl)amino]-5-oxopentanoic acid](/img/structure/B261543.png)
![4-Oxo-4-{[2-(1-pyrrolidinyl)ethyl]amino}butanoic acid](/img/structure/B261545.png)


![N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B261559.png)
![3-{[5-(4-methylphenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}propanoic acid](/img/structure/B261561.png)

![4-(4-Bromobenzoyl)-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione](/img/structure/B261564.png)
![2-({[4-(Benzyloxy)-3-bromo-5-methoxyphenyl]methyl}amino)ethan-1-ol](/img/structure/B261567.png)
![1h-Indole,2,3-dihydro-6-[(4-methyl-1-piperazinyl)sulfonyl]-](/img/structure/B261569.png)
